molecular formula C18H29N B13952827 Benzylamine, N-cyclohexyl-N-pentyl- CAS No. 63019-05-6

Benzylamine, N-cyclohexyl-N-pentyl-

Cat. No.: B13952827
CAS No.: 63019-05-6
M. Wt: 259.4 g/mol
InChI Key: MVZGFKGRJPSFOQ-UHFFFAOYSA-N
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Description

Benzylamine, N-cyclohexyl-N-pentyl- is an organic compound that belongs to the class of benzylamines It consists of a benzyl group attached to an amine functional group, with additional cyclohexyl and pentyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzylamine, N-cyclohexyl-N-pentyl- can be synthesized through several methods. One common approach involves the reductive amination of benzaldehyde with cyclohexylamine and pentylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Another method involves the alkylation of benzylamine with cyclohexyl and pentyl halides under basic conditions. This reaction can be carried out using sodium hydride or potassium carbonate as the base and an appropriate solvent such as dimethylformamide or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of Benzylamine, N-cyclohexyl-N-pentyl- may involve continuous flow processes to ensure high efficiency and yield. The use of fixed-bed reactors with supported catalysts can facilitate the reductive amination or alkylation reactions, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzylamine, N-cyclohexyl-N-pentyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Imines, nitriles, and other oxidized derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted benzylamines with different functional groups.

Scientific Research Applications

Benzylamine, N-cyclohexyl-N-pentyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzylamine, N-cyclohexyl-N-pentyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The cyclohexyl and pentyl substituents may enhance its binding affinity and selectivity towards certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analog with only a benzyl group attached to the amine.

    N-cyclohexylbenzylamine: Contains a cyclohexyl group in addition to the benzyl group.

    N-pentylbenzylamine: Contains a pentyl group in addition to the benzyl group.

Uniqueness

Benzylamine, N-cyclohexyl-N-pentyl- is unique due to the presence of both cyclohexyl and pentyl substituents, which can influence its chemical reactivity and biological activity. This combination of substituents may provide enhanced properties compared to its simpler analogs, making it a valuable compound for various applications.

Biological Activity

Benzylamine, N-cyclohexyl-N-pentyl- is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzylamine, N-cyclohexyl-N-pentyl- is an amine derivative characterized by a benzyl group attached to a cyclohexyl and pentyl moiety. The presence of these alkyl groups influences its lipophilicity and biological interactions.

Biological Activities

The biological activities of Benzylamine, N-cyclohexyl-N-pentyl- can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of cyclohexane have shown promising results against various bacterial strains, suggesting that Benzylamine, N-cyclohexyl-N-pentyl- may also possess similar activities. Studies have demonstrated that certain cyclohexane derivatives exhibit significant inhibition against Staphylococcus aureus and Enterococcus faecalis .

2. Anticancer Potential

The anticancer potential of benzylamine derivatives has been explored in various studies. Compounds similar to Benzylamine, N-cyclohexyl-N-pentyl- have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

3. Neuroprotective Effects

Some studies suggest that benzylamine derivatives may exhibit neuroprotective effects by modulating neurotransmitter levels or reducing oxidative stress. This area of research is still emerging but presents a promising avenue for therapeutic development.

The mechanisms by which Benzylamine, N-cyclohexyl-N-pentyl- exerts its biological effects are multifaceted:

  • Receptor Interaction : The compound may interact with specific receptors in the body, influencing physiological responses.
  • Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.
  • Oxidative Stress Reduction : Some derivatives have demonstrated the ability to scavenge free radicals, thereby reducing oxidative damage in cells.

Case Studies

Several case studies provide insights into the biological activity of benzylamine derivatives:

  • A study exploring the antimicrobial activity of cyclohexane derivatives indicated that modifications in the alkyl chain significantly affected antibacterial potency .
  • Research on neuroprotective properties showcased how certain benzylamines could reduce neuroinflammation and promote neuronal survival under stress conditions .

Data Tables

Biological Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuroprotectiveReduction of oxidative stress

Properties

CAS No.

63019-05-6

Molecular Formula

C18H29N

Molecular Weight

259.4 g/mol

IUPAC Name

N-benzyl-N-pentylcyclohexanamine

InChI

InChI=1S/C18H29N/c1-2-3-10-15-19(18-13-8-5-9-14-18)16-17-11-6-4-7-12-17/h4,6-7,11-12,18H,2-3,5,8-10,13-16H2,1H3

InChI Key

MVZGFKGRJPSFOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CC1=CC=CC=C1)C2CCCCC2

Origin of Product

United States

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